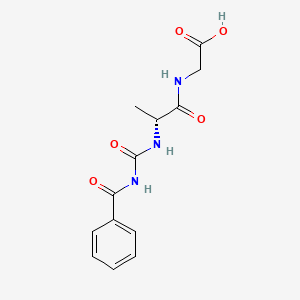

N-(Benzoylcarbamoyl)-D-alanylglycine

Description

Structure

3D Structure

Properties

CAS No. |

827613-16-1 |

|---|---|

Molecular Formula |

C13H15N3O5 |

Molecular Weight |

293.27 g/mol |

IUPAC Name |

2-[[(2R)-2-(benzoylcarbamoylamino)propanoyl]amino]acetic acid |

InChI |

InChI=1S/C13H15N3O5/c1-8(11(19)14-7-10(17)18)15-13(21)16-12(20)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,19)(H,17,18)(H2,15,16,20,21)/t8-/m1/s1 |

InChI Key |

XDSMAMWZPMUTPV-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)O)NC(=O)NC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CC(C(=O)NCC(=O)O)NC(=O)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Benzoylcarbamoyl D Alanylglycine

Approaches to N-Acyl-Dipeptide Synthesis

The formation of the peptide backbone and the subsequent N-terminal modification are central to the synthesis of N-(Benzoylcarbamoyl)-D-alanylglycine. Both solid-phase and solution-phase methods offer viable pathways, with the choice often depending on the desired scale, purity requirements, and complexity of the target molecule.

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, offers a streamlined approach for peptide assembly by anchoring the C-terminal amino acid to an insoluble polymer resin. google.com This method simplifies purification, as excess reagents and byproducts are removed by simple filtration and washing steps.

For this compound, the synthesis would typically proceed as follows:

Resin Loading: The C-terminal amino acid, glycine (B1666218), is first protected at its N-terminus (e.g., with Fmoc or Boc) and then covalently attached to a suitable solid support, such as Trityl chloride resin. google.comnih.gov

Deprotection: The N-terminal protecting group of the resin-bound glycine is removed. For instance, the Fmoc group is cleaved using a base like piperidine.

Coupling: The next amino acid, N-protected D-alanine, is activated and coupled to the free amino group of glycine on the resin.

N-Terminal Acylation: After the D-alanylglycine dipeptide is assembled on the resin and the final N-terminal protecting group is removed, the N-(benzoylcarbamoyl) moiety is introduced. This is achieved by reacting the resin-bound dipeptide with a suitable acylating agent, such as benzoyl isocyanate, in an appropriate solvent. Isocyanates are known to react preferentially with the N-terminal amine of peptides. nih.gov

Cleavage: The final N-acylated dipeptide is cleaved from the resin using acidic conditions, for example, with a trifluoroacetic acid (TFA) "cocktail". nih.gov

The key advantage of SPPS in this context is the ability to use a large excess of reagents to drive the reactions to completion, facilitating the synthesis of complex N-terminally modified peptides. khanacademy.org

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), involves carrying out all reactions in a homogeneous solution. researchgate.net While it requires purification after each step, typically by crystallization or chromatography, it is highly suitable for large-scale synthesis. ijirset.com

A plausible solution-phase route for this compound would involve:

Dipeptide Formation: First, the D-alanylglycine dipeptide is synthesized. This requires protecting the carboxyl group of glycine (e.g., as a methyl or benzyl (B1604629) ester) and the amino group of D-alanine (e.g., with Boc or Cbz). The two protected amino acids are then coupled in solution using a standard coupling reagent. google.comresearchgate.net

Selective Deprotection: The N-terminal protecting group of the dipeptide is selectively removed to expose the free amine of the D-alanine residue.

Carbamoyl-Amino Acid Conjugation: The N-(benzoylcarbamoyl) group is then introduced. This can be accomplished by reacting the dipeptide with benzoyl isocyanate. nih.gov Alternatively, a pre-formed benzoylcarbamoyl-amino acid precursor could be activated and coupled to the dipeptide, though this adds steps to the synthesis.

Final Deprotection: The C-terminal protecting group is removed to yield the final product.

This approach allows for the purification and characterization of intermediates at each stage, ensuring high purity of the final compound. ijirset.com

The formation of the amide bond, both for the peptide linkage and the N-terminal acylation, requires the activation of a carboxyl group. beilstein-journals.org In the context of forming the N-(benzoylcarbamoyl) moiety, if a method other than direct reaction with benzoyl isocyanate is used (e.g., coupling with a pre-synthesized benzoylcarbamic acid), coupling reagents are essential. These reagents convert the carboxylic acid into a more reactive species that is readily attacked by the amine.

Common classes of coupling reagents include carbodiimides and onium salts (aminium/uronium and phosphonium). mdpi.comscielo.org.mx The choice of reagent can significantly impact reaction efficiency and the degree of side reactions, particularly racemization. beilstein-journals.org

| Coupling Reagent Class | Examples | Common Additives | Key Features |

| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole), OxymaPure | Cost-effective and efficient. researchgate.net DIC is preferred for SPPS as its urea (B33335) byproduct is soluble. nih.gov Additives are crucial to suppress racemization and improve reaction rates. beilstein-journals.org |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | DIPEA (N,N-Diisopropylethylamine), NMM (N-Methylmorpholine) | Highly reactive and fast. nih.gov HATU is particularly effective and known for low racemization. beilstein-journals.org Requires a non-nucleophilic base for activation. |

| Phosphonium Salts | PyBOP, PyAOP | DIPEA, NMM | Efficient reagents that avoid the formation of guanidinium (B1211019) byproducts. PyAOP is effective for sterically hindered couplings. nih.gov |

For the final N-acylation step, a highly reactive reagent might be chosen to ensure the reaction goes to completion. The reaction is typically carried out in a polar aprotic solvent like Dimethylformamide (DMF) or Dichloromethane (DCM).

Stereoselective Synthesis of D-Amino Acid Containing Peptides

Incorporating D-amino acids into peptides is of significant interest as it can confer resistance to proteolytic degradation. scielo.org.mx A primary challenge in synthesizing peptides containing D-amino acids is maintaining their stereochemical integrity. The α-carbon of an activated amino acid is susceptible to epimerization (racemization), which can lead to a mixture of diastereomeric peptides.

Several strategies are employed to ensure stereoselective synthesis:

Use of Additives: Additives like HOBt and, more effectively, HOAt, are used in conjunction with carbodiimides. They form active esters that are less prone to racemization than the O-acylisourea intermediate. researchgate.netmdpi.com

Choice of Coupling Reagent: Onium salt reagents, especially those based on HOAt like HATU, are known to be highly efficient while minimizing racemization. beilstein-journals.org

Reaction Conditions: Lower temperatures and shorter reaction times can help reduce the extent of racemization. The choice of base is also critical; weaker bases like N-methylmorpholine (NMM) or collidine are sometimes preferred over stronger ones like DIPEA. beilstein-journals.org

Enzymatic Synthesis: In some cases, enzymes like D-amino acid dehydrogenases can be used for the stereoselective production of D-amino acid building blocks. However, the chemical incorporation into the peptide chain remains the most common method.

For the synthesis of this compound, ensuring that the D-alanine remains in the D-configuration is paramount to the final compound's identity and biological activity.

Synthesis of Precursor Building Blocks

The key precursor for introducing the N-terminal group is the benzoylcarbamoyl moiety. The most direct and efficient method to form the N-(benzoylcarbamoyl) group on the dipeptide is through the use of benzoyl isocyanate .

The synthetic sequence would be:

Formation of Benzoyl Isocyanate: Benzoyl isocyanate can be prepared by reacting benzoyl chloride with a source of isocyanate, such as silver cyanate (B1221674) or by other established methods.

Reaction with the Dipeptide: The pre-formed D-alanylglycine dipeptide (with a free N-terminus and protected C-terminus if in solution) is dissolved in an inert aprotic solvent. Benzoyl isocyanate is then added, often at a controlled temperature. The highly electrophilic carbon of the isocyanate group reacts readily with the nucleophilic primary amine of the D-alanine residue to form the desired N-acylurea (carbamoyl) linkage. nih.gov

An alternative, though less direct, route involves preparing N-benzoyl amino acids. For example, an amino acid can be reacted with benzoyl chloride or benzoic anhydride. scielo.org.mx However, converting this into a benzoylcarbamoyl group for peptide coupling is a multi-step process and less efficient than using benzoyl isocyanate directly.

Advanced Chemical Modifications and Analog Design

The development of analogs of this compound involves systematic modifications to its core structure. These modifications are aimed at exploring the structure-activity relationships (SAR) and enhancing properties such as metabolic stability and target affinity.

Substitutions on the Benzoyl Ring System

The benzoyl ring of this compound presents a key site for chemical modification to probe its interaction with biological targets. The introduction of various substituents on the phenyl ring can influence the electronic and steric properties of the entire molecule.

Structure-activity relationship studies on related benzamide-containing molecules have shown that the nature and position of substituents on the benzoyl ring can significantly impact biological activity. For example, in a series of benzoyl piperazine/piperidine amides, the introduction of different groups on the phenyl ring led to variations in their inhibitory potency against tyrosinase. acs.org Similarly, studies on benzimidazole-thioquinoline derivatives demonstrated that substitutions on a benzyl pendant, which is structurally related to the benzoyl group, influenced their α-glucosidase inhibitory activity. nih.gov While specific data for this compound is not extensively published, these examples highlight the general principle that modifying the benzoyl moiety is a valid strategy for modulating the biological profile of such compounds.

Table 1: Representative Substitutions on Aromatic Rings of Related Amide-Containing Compounds and Their Observed Effects

| Parent Compound Class | Substituent | Position | Observed Effect on Activity | Reference |

| Benzoyl Piperazine/Piperidine Amides | -Cl | 2 | Submicromolar M1 IC50, but also activity at M3 and M5 | acs.org |

| Benzoyl Piperazine/Piperidine Amides | -OCH3 | 2 | Submicromolar M1 IC50, but also activity at M3 and M5 | acs.org |

| Benzimidazole-Thioquinoline Derivatives | -F | meta | Improved inhibitory activity | nih.gov |

| Benzimidazole-Thioquinoline Derivatives | -F | para | Improved inhibitory activity | nih.gov |

| Benzimidazole-Thioquinoline Derivatives | -F | ortho | Deteriorated potency | nih.gov |

Modifications to the Dipeptide Backbone and Side Chains

Alterations to the D-alanyl-glycine dipeptide backbone and its side chains represent another avenue for analog design. These modifications can impact the conformational flexibility of the molecule and its susceptibility to enzymatic degradation.

One common strategy is the incorporation of non-natural amino acids. For example, replacing a natural L-amino acid with its D-enantiomer can confer resistance to proteolysis. reading.ac.uk Other modifications include the introduction of α,α-disubstituted amino acids, which can help to stabilize specific secondary structures. google.com For instance, the incorporation of 2-aminoisobutyric acid (Aib) can increase steric bulk around the cleavage site of a peptide, potentially hindering enzymatic hydrolysis.

N-methylation of the peptide bond is another effective modification. This involves replacing the amide proton with a methyl group, which can disrupt hydrogen bonding patterns and alter the peptide's conformation, often leading to increased metabolic stability. reading.ac.uk

Isosteric Replacements of the Carbamoyl (B1232498) or Amide Linkages

The carbamoyl and amide linkages in this compound are potential sites for enzymatic cleavage. Replacing these labile bonds with more stable isosteres can significantly enhance the molecule's in vivo half-life.

A variety of functional groups can serve as bioisosteres for the amide bond. These include, but are not limited to:

1,2,3-Triazoles: These five-membered heterocyclic rings can mimic the geometry and electronic properties of an amide bond and are often more resistant to hydrolysis.

Oxadiazoles and Imidazoles: These heterocycles also serve as effective amide bond surrogates, offering improved metabolic stability.

Thioamides: Replacing the amide carbonyl oxygen with sulfur results in a thioamide, which can alter the electronic character and hydrogen bonding capacity of the linkage.

Sulfonamides: The replacement of a peptide amide bond with a sulfonamide has been shown to increase metabolic stability. reading.ac.uk

The carbamoyl group (-NH-C(=O)-) can also be replaced with various isosteres. For example, N-acylureas, which contain a similar structural motif, have been explored in medicinal chemistry as peptidomimetics due to their resemblance to peptide bonds and their hydrogen bonding capabilities. The synthesis of N-acylurea derivatives can be achieved through various routes, including the reaction of acyl carbamates with amines.

Table 2: Common Bioisosteric Replacements for Amide Bonds

| Amide Bond Bioisostere | Key Features | Potential Advantages |

| 1,2,3-Triazole | 5-membered heterocycle | Increased metabolic stability, mimics amide geometry |

| Oxadiazole | 5-membered heterocycle | Enhanced metabolic stability, improved pharmacokinetic profiles |

| Imidazole | 5-membered heterocycle | Mimics hydrogen bonding properties, metabolically stable |

| Thioamide | C=S replaces C=O | Alters electronic properties and hydrogen bonding |

| Sulfonamide | SO2 replaces C=O | Increased metabolic stability |

Strategies for Enhanced Molecular Stability and Structural Diversity

Cyclization: Constraining the peptide backbone through cyclization is a well-established method to improve stability. reading.ac.uk This can be achieved by forming a covalent bond between the N- and C-termini or between side chains. Cyclization reduces the conformational flexibility of the peptide, making it a poorer substrate for proteases. reading.ac.uk

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to a peptide can increase its hydrodynamic radius, which can shield it from enzymatic degradation and reduce renal clearance, thereby prolonging its half-life in the body. reading.ac.uk

Incorporation of Unnatural Amino Acids: As mentioned previously, the use of D-amino acids or other non-natural amino acids is a powerful tool to block cleavage by specific proteases that recognize only L-amino acid residues. reading.ac.uk

These advanced modification strategies provide a versatile toolkit for the medicinal chemist to systematically explore the chemical space around the this compound scaffold, leading to the development of new derivatives with improved properties. A patent describing N-acyl dipeptide derivatives suggests their potential therapeutic utility in a range of conditions, underscoring the importance of continued research in this area.

Molecular Mechanisms of Action and Target Interaction Profiling

Enzyme Inhibition Kinetics of N-(Benzoylcarbamoyl)-D-alanylglycine

The study of enzyme inhibition kinetics reveals the nature and potency of an inhibitor. While specific experimental values for this compound are not publicly available, this section outlines the methodologies used to determine these crucial parameters.

The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a commonly measured value to quantify an inhibitor's potency. The inhibition constant (Ki), conversely, is a more absolute measure of the binding affinity between an inhibitor and an enzyme. The relationship between IC50 and Ki is dependent on the mechanism of inhibition and the substrate concentration. vulcanchem.com For a competitive inhibitor, the Ki can be calculated from the IC50 value, but this requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for its substrate. vulcanchem.com

Hypothetical Data Table for IC50 and Ki Values: This table is for illustrative purposes to show how data would be presented. Specific values for this compound are not available in the provided search results.

| Target Enzyme | IC50 (µM) | Ki (µM) |

|---|---|---|

| Not Available | Not Available | Not Available |

The type of inhibition exerted by a compound is critical for understanding its mechanism.

Competitive inhibition occurs when the inhibitor binds to the active site of the enzyme, thereby competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.

Uncompetitive inhibition involves the inhibitor binding only to the enzyme-substrate complex, at a site distinct from the active site.

Non-competitive inhibition results from the inhibitor binding to a site other than the active site, affecting the enzyme's catalytic activity without preventing substrate binding. This type of inhibition reduces the number of functional enzyme molecules.

One source suggests that this compound may act as a competitive inhibitor. However, without detailed kinetic studies, this remains a preliminary characterization.

Hypothetical Data Table for Inhibition Type: This table illustrates how the characterization would be displayed. Specific data for this compound is not available in the provided search results.

| Target Enzyme | Inhibition Type |

|---|---|

| Not Available | Not Available |

The presence of an inhibitor alters the kinetic parameters of an enzyme.

Vmax (maximum velocity) is the maximum rate of reaction when the enzyme is saturated with substrate.

Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax.

The effect on Vmax and Km depends on the type of inhibition. In competitive inhibition, Vmax remains unchanged, while the apparent Km increases. For non-competitive inhibition, Vmax is decreased, but Km remains the same. In uncompetitive inhibition, both Vmax and Km are decreased.

Hypothetical Data Table for Kinetic Parameters: This table is a template for presenting such data. Specific values for this compound are not available in the provided search results.

| Condition | Vmax (µM/min) | Km (µM) |

|---|---|---|

| Without Inhibitor | Not Available | Not Available |

| With Inhibitor | Not Available | Not Available |

Identification and Validation of Molecular Targets

Identifying the specific enzymes or receptors that a compound interacts with is a key step in drug discovery and chemical biology.

Specificity and selectivity assays are performed to determine if an inhibitor acts on a single target or multiple targets. These assays typically involve testing the inhibitor against a panel of different enzymes. High selectivity is often a desirable trait for therapeutic compounds to minimize off-target effects. For instance, studies on related compounds, such as N-[[(4-benzoylamino)phenyl]sulfonyl]amino acids, have shown selectivity for aldose reductase (ALR2) over other enzymes like aldehyde reductase (ALR1). Similar assays would be necessary to establish the selectivity profile of this compound.

Understanding where and how a compound binds to its target provides insight into its mechanism of action. Binding site investigations can involve techniques like X-ray crystallography or computational modeling. Some inhibitors bind to the enzyme's active site (orthosteric binding), while others bind to a different site (allosteric binding), causing a conformational change that affects the active site's function. Allosteric modulators can either enhance (positive allosteric modulators) or inhibit (negative allosteric modulators) the enzyme's activity. The investigation into whether this compound utilizes an allosteric mechanism would require dedicated binding and functional studies.

Intermolecular Interactions and Binding Thermodynamics

The interaction of a ligand like this compound with its biological target is governed by a combination of intermolecular forces and the thermodynamic changes that occur upon binding. Analysis of related structures provides a framework for predicting these interactions.

Analysis of Hydrogen Bonding Networks and Hydrophobic Interactions

The binding affinity and specificity of a ligand are critically dependent on the network of hydrogen bonds and the extent of hydrophobic interactions it forms within the target's binding pocket.

Hydrogen Bonding: Drawing a parallel with the vancomycin (B549263):D-Ala-D-Ala interaction, the D-alanylglycine portion of the molecule is expected to be the primary anchor for hydrogen bonding. nih.gov Vancomycin recognizes its target through a rigid binding pocket that forms a precise network of five hydrogen bonds with the peptide backbone of D-Ala-D-Ala. It is plausible that an enzyme targeting this compound would feature a similar recognition motif. The key interactions would involve the amide nitrogens and carbonyl oxygens of the alanylglycine backbone, as well as the terminal carboxylate group. The carbamoyl (B1232498) group introduces additional hydrogen bond donor and acceptor sites, potentially increasing the complexity and strength of the binding interaction compared to a simple peptide.

The following table details the canonical hydrogen bonds formed between vancomycin and its target dipeptide, which serves as a model for the interactions expected for the D-alanylglycine moiety.

| Interaction Type |

Biophysical Characterization of Ligand-Target Complex Formation

To quantify the binding affinity, kinetics, and thermodynamics of a ligand-target complex, several biophysical techniques are employed. These methods provide critical data for understanding the molecular basis of the interaction.

Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring the thermodynamics of binding. nih.gov It directly measures the heat released (exothermic) or absorbed (endothermic) as the ligand binds to its target. A single ITC experiment can determine the binding affinity (K_a) or dissociation constant (K_d), the binding stoichiometry (n), and the enthalpy change (ΔH). From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated. The binding of peptide ligands to their targets is often an enthalpy-driven process, characterized by a large negative ΔH resulting from the formation of strong hydrogen bonds and favorable van der Waals interactions. nih.govnih.gov

Surface Plasmon Resonance (SPR): SPR is a powerful technique for studying the kinetics of molecular interactions in real-time. nih.gov It measures the association rate constant (k_on) and the dissociation rate constant (k_off) of the ligand-target complex. The ratio of these constants (k_off/k_on) provides the dissociation constant (K_d). This kinetic information is complementary to the thermodynamic data from ITC and is crucial for understanding the residence time of a compound on its target.

The table below presents a set of hypothetical, yet realistic, biophysical data for the binding of a compound like this compound to a putative enzyme target, based on values observed for similar inhibitor-enzyme interactions. nih.govnih.gov

| Parameter |

Structural biology techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide high-resolution three-dimensional structures of the ligand-target complex. nih.gov These methods are indispensable for visualizing the precise orientation of the ligand in the binding site and confirming the specific hydrogen bonds and hydrophobic contacts predicted by other models.

Structure Activity Relationships Sar and Rational Design Principles

Impact of Structural Modifications on Biological Potency and Selectivity

Systematic modification of the N-(Benzoylcarbamoyl)-D-alanylglycine structure provides valuable SAR data, guiding the development of analogs with improved properties. These studies typically involve altering the benzoyl ring and the dipeptide portion of the molecule.

Altering the substituents on the benzoyl ring can have a profound impact on the biological activity of the compound. The nature, size, and position of these substituents can influence electronic properties, hydrophobicity, and steric interactions with the target.

Systematic SAR studies often involve dividing a lead compound into different sites for modification. nih.gov For the benzoyl ring of this compound, this would involve introducing various substituents at the ortho, meta, and para positions. The electronic effects of these substituents (electron-donating or electron-withdrawing) can be quantified by the Hammett parameter, while their hydrophobic character can be described by the partition coefficient (logP).

Below is a hypothetical data table illustrating how such SAR data might be presented, based on common findings in medicinal chemistry literature. researchgate.netscielo.org.mx

| Substituent (Position) | Electronic Effect | Hydrophobicity | Relative Potency |

| H (None) | Neutral | Moderate | 1.0 |

| 4-Cl (para) | Electron-withdrawing, Halogen bonding | Increased | 5.2 |

| 4-OCH3 (para) | Electron-donating | Increased | 2.8 |

| 4-NO2 (para) | Strongly electron-withdrawing | Decreased | 0.5 |

| 2-CH3 (ortho) | Electron-donating, Steric hindrance | Increased | 0.8 |

| 3-F (meta) | Electron-withdrawing | Slightly Increased | 3.1 |

This table is for illustrative purposes and does not represent actual experimental data for this specific compound.

To probe the importance of the D-alanyl-glycine sequence, researchers often perform amino acid scrambling and deletion studies. This involves synthesizing analogs where the amino acid sequence is altered or one of the residues is removed.

Amino Acid Scrambling: Replacing D-alanine with other amino acids (e.g., D-valine, D-serine) or glycine (B1666218) with other small amino acids (e.g., L-alanine) can reveal the steric and electronic requirements at these positions. For example, replacing D-alanine with its L-enantiomer (L-alanine) would likely lead to a significant drop in activity due to the specific chiral recognition by the target.

The following table illustrates potential outcomes from such studies.

| Analog | Modification | Expected Impact on Activity | Rationale |

| N-(Benzoylcarbamoyl)-L-alanylglycine | Chirality inversion | Significant decrease | Loss of specific stereochemical interactions required for binding. |

| N-(Benzoylcarbamoyl)-D-alanyl-D-alanine | Glycine to D-alanine substitution | Variable | May enhance or decrease activity depending on the binding pocket's size and shape. Mimics the natural D-Ala-D-Ala peptide. nih.gov |

| N-(Benzoylcarbamoyl)-D-valinylglycine | D-alanine to D-valine substitution | Likely decrease | The bulkier isopropyl group of valine may cause steric clashes within the binding site. |

| N-(Benzoylcarbamoyl)-D-alanine | Deletion of glycine | Significant decrease | Loss of key binding interactions or conformational flexibility provided by the glycine residue. |

| N-(Benzoylcarbamoyl)-glycine | Deletion of D-alanine | Significant decrease | Loss of crucial hydrophobic and stereospecific interactions from the D-alanine residue. |

This table is for illustrative purposes and outlines expected trends based on general principles of peptide SAR.

Stereochemical Variations and Their Consequences

The stereochemistry of a molecule is a critical determinant of its biological activity, influencing how it interacts with chiral biological targets like enzymes and receptors. youtube.com In this compound, the presence of a D-alanine residue, as opposed to the more common L-alanine found in natural peptides, is a pivotal feature. vulcanchem.com

The incorporation of D-amino acids into peptides can have profound consequences: nih.govnih.gov

Proteolytic Stability: Peptides containing L-amino acids are often susceptible to rapid degradation by proteases in the body. The inclusion of a D-amino acid can render the peptide bond resistant to cleavage, thereby increasing the molecule's metabolic stability and in vivo half-life. nih.gov

Conformational Influence: D-amino acids induce unique conformational preferences in the peptide backbone. For instance, a D-amino acid can promote the formation of specific turn structures, such as type I' or II' β-turns, which might be essential for optimal binding to a biological target. nih.gov This contrasts with the typical helical or sheet structures favored by L-amino acids. The conformational ensemble of peptides containing alanine (B10760859) is a subject of detailed study, with the local environment significantly influencing preferred structures like the polyproline II (PII) helix in aqueous solutions. nih.govnih.govrochester.edu

Receptor Interaction: The spatial arrangement of side chains is crucial for molecular recognition. A D-amino acid presents its side chain (in this case, a methyl group) in a different orientation compared to its L-counterpart. This can lead to altered binding affinity and selectivity for a target receptor or enzyme active site. nih.gov In some cases, this change can switch a molecule from an agonist to an antagonist or enhance its binding potency. nih.gov

The deliberate use of D-amino acids is a common strategy in peptidomimetic design to create more drug-like molecules. nih.gov The specific consequences for this compound would depend on its biological target, but the D-alanine residue is expected to significantly impact its pharmacological profile compared to an L-alanine analogue.

Table 1: Hypothetical Comparison of Stereoisomeric Analogues

| Property | N-(Benzoylcarbamoyl)-D -alanylglycine | N-(Benzoylcarbamoyl)-L -alanylglycine (Hypothetical) | Rationale |

|---|---|---|---|

| Proteolytic Stability | Higher | Lower | D-amino acid residues are resistant to standard proteases. nih.gov |

| Binding Affinity | Target-Dependent | Target-Dependent | Chirality dictates the 3D fit into a chiral binding pocket. youtube.com |

| Conformation | Prone to specific β-turn structures. nih.gov | Prone to standard peptide secondary structures (e.g., helices). nih.gov | D-amino acids alter backbone dihedral angle preferences. |

| Biological Activity | Potentially unique or enhanced | Potentially different or lower | Different stereochemistry can lead to different pharmacological responses. nih.gov |

Rational Design Strategies for Enhanced this compound Analogues

Rational design aims to systematically modify a lead compound to improve its therapeutic characteristics. For this compound, several computational and structure-guided strategies can be envisioned to develop analogues with superior properties.

Pharmacophore-Based Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.govyoutube.comyoutube.com For this compound, a pharmacophore model would be constructed based on its key structural motifs. This model serves as a 3D query to screen virtual libraries for new, structurally diverse compounds that possess the same key features and are therefore likely to be active. youtube.com

The key pharmacophoric features of this compound would likely include:

An aromatic ring from the benzoyl group, capable of π-π stacking or hydrophobic interactions.

Hydrogen bond acceptors , such as the carbonyl oxygens of the benzoyl, carbamoyl (B1232498), alanine, and glycine moieties.

Hydrogen bond donors , represented by the amide N-H groups.

A hydrophobic feature from the D-alanine's methyl group.

A negatively ionizable feature from the terminal carboxyl group of glycine.

Table 2: Potential Pharmacophoric Features of this compound

| Feature Type | Structural Origin | Potential Interaction |

|---|---|---|

| Aromatic | Benzoyl Phenyl Ring | π-π Stacking, Hydrophobic |

| Hydrogen Bond Acceptor | Carbonyl Oxygens (x4) | H-Bonding with Receptor |

| Hydrogen Bond Donor | Amide Hydrogens (x3) | H-Bonding with Receptor |

| Hydrophobic | Alanine Methyl Group | Van der Waals, Hydrophobic |

| Negative Ionizable | Glycine Carboxyl Group | Ionic, H-Bonding |

This model could then guide the design of new analogues by ensuring that any modifications retain or improve upon this essential spatial arrangement of interactive groups.

Fragment-Based Design Approaches

Fragment-based drug discovery (FBDD) is a powerful method for lead identification and optimization. nih.govacs.orgpepdd.com This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the target. nih.gov These hits then serve as starting points for building more potent molecules.

For this compound, one could deconstruct the molecule into its fundamental fragments. These fragments could then be used in a hypothetical FBDD campaign, either by growing a single fragment hit or by linking two or more fragments that bind to adjacent sites on the target. nih.gov

Table 3: Molecular Fragments of this compound

| Fragment | Chemical Moiety | Potential Role in FBDD |

|---|---|---|

| Benzoyl Group | Aromatic Carboxamide | An anchor fragment providing hydrophobic and hydrogen bonding interactions. |

| Urea (B33335)/Carbamoyl | -NH-CO-NH- | A linker fragment that can be optimized for geometry and H-bonding. |

| D-Alanine | Chiral Amino Acid | A core fragment contributing to specific stereochemical interactions and stability. |

| Glycine | A-chiral Amino Acid | A simple spacer fragment that could be replaced with other linkers. |

This approach allows for efficient exploration of the chemical space around the core structure, potentially leading to the discovery of novel and more "drug-like" scaffolds with improved properties. acs.org

Development of Conformational Restraints

Peptides and peptidomimetic molecules are often flexible, which can be entropically unfavorable for binding to a target. Introducing conformational restraints can pre-organize the molecule into its bioactive conformation, potentially leading to increased binding affinity and selectivity. nih.gov

For a linear molecule like this compound, several strategies could be employed to introduce conformational rigidity:

Macrocyclization: The N-terminus and C-terminus could be linked together, or a side chain could be linked to the backbone, creating a cyclic peptide. This dramatically reduces conformational freedom.

Stapled Peptides: Introducing a chemical brace (a "staple") across two amino acid side chains can stabilize a specific secondary structure, such as a helix. While less applicable to this short dipeptide, the principle of introducing rigid linkers is relevant.

N-Methylation: Methylating the amide nitrogens can restrict rotation around the peptide bond and can also improve membrane permeability. nih.gov

Table 4: Strategies for Conformational Restraint

| Strategy | Description | Potential Benefit |

|---|---|---|

| Macrocyclization | Covalently linking the ends of the molecule. | Greatly reduced flexibility, enhanced affinity. nih.gov |

| Rigid Linkers | Replacing glycine with a rigid chemical group. | Controlled orientation of key pharmacophores. |

| N-Methylation | Adding a methyl group to backbone amides. | Restricted bond rotation, improved pharmacokinetics. nih.gov |

| Side-Chain Constraints | Introducing bulky or cyclic groups on the amino acids. | Limiting side-chain rotamers to favor the bound conformation. |

These strategies, guided by structural biology and computational modeling, can transform a flexible lead compound into a more potent and specific therapeutic candidate.

Computational and Theoretical Investigations of N Benzoylcarbamoyl D Alanylglycine

Molecular Docking and Virtual Screening Studies

Molecular docking and virtual screening are powerful computational techniques used to predict the preferred binding orientation of a ligand to its molecular target and to screen large libraries of compounds for potential binders. nih.gov These methods are instrumental in the study of MurD inhibitors, providing a foundational understanding of their structure-activity relationships.

Prediction of Ligand-Target Binding Modes and Orientation

Molecular docking simulations are employed to predict how N-(Benzoylcarbamoyl)-D-alanylglycine would bind to the active site of the MurD enzyme. MurD has a multi-domain structure that undergoes significant conformational changes upon substrate binding, a factor that is critical in docking studies. nih.govacs.org The enzyme has distinct binding sites for its substrates: UDP-N-acetylmuramoyl-L-alanine (UMA), D-glutamic acid (D-Glu), and ATP. nih.gov

Docking studies of inhibitors similar to this compound typically show that the D-alanyl portion of the inhibitor occupies the D-glutamic acid binding site. nih.gov The interactions are often characterized by a network of hydrogen bonds with key residues in the active site. For E. coli MurD, these residues include Leu15, Thr16, Asp35, Thr36, Arg37, Gly73, and Asn138, which interact with the UMA substrate, and other residues that form the D-Glu and ATP binding pockets. nih.gov The benzoylcarbamoyl moiety of the inhibitor would likely engage in hydrophobic interactions within the binding pocket, contributing to the stability of the complex.

Table 1: Key Interacting Residues in the MurD Active Site for Inhibitor Binding

| Interacting Residue | Type of Interaction | Potential Role in Binding this compound |

| Arg37 | Hydrogen Bonding | Interaction with the carboxylate of the glycine (B1666218) moiety. |

| His183 | Metal Coordination (Mg²⁺) | Potential interaction with the phosphate-mimicking portion of the inhibitor. |

| Lys348 | Hydrogen Bonding, Ionic | Interaction with the carboxylate of the D-alanyl moiety. |

| Phe422 | Hydrophobic | Interaction with the benzoyl ring of the inhibitor. |

| Thr321 | Hydrogen Bonding | Interaction with the carbamoyl (B1232498) group. |

Assessment of Binding Affinities and Scoring Functions

A variety of scoring functions are used to evaluate the binding affinity of docked ligands, providing a quantitative measure to rank potential inhibitors. These functions can be broadly categorized as force-field-based, empirical, knowledge-based, and machine-learning-based. nih.gov For MurD inhibitors, scoring functions are used to estimate the free energy of binding (ΔG), with more negative values indicating a stronger interaction.

The choice of scoring function can significantly impact the outcome of a virtual screening campaign. github.io For instance, empirical scoring functions like ChemScore and Glide's SP/XP scoring are widely used and have been shown to be effective in identifying active compounds for various targets. nih.gov Knowledge-based scoring functions, which derive statistical potentials from known protein-ligand complexes, are also employed. The ultimate validation of these predictions, however, comes from experimental binding assays.

Table 2: Comparison of Scoring Functions in Docking Studies

| Scoring Function Type | Principle | Strengths | Limitations |

| Force-Field-Based | Calculates van der Waals and electrostatic interaction energies. | Physically rigorous. | Computationally intensive; often neglects solvation effects. |

| Empirical | Uses regression analysis to fit coefficients of energy terms to experimental binding data. | Fast; good at reproducing experimental affinities for similar compounds. | Less generalizable to novel scaffolds. |

| Knowledge-Based | Derives potentials of mean force from statistical analysis of known protein-ligand structures. | Fast; does not require experimental binding data for training. | Dependent on the quality and diversity of the structural database. |

| Machine-Learning-Based | Uses machine learning algorithms trained on large datasets to predict binding affinity. | Can capture complex, non-linear relationships. mdpi.com | Requires large, high-quality training datasets; can be a "black box". |

Identification of Potential Off-Targets

A crucial aspect of drug development is ensuring the selectivity of a compound for its intended target to minimize side effects. Computational methods can be used to predict potential off-targets for this compound. This is often achieved through reverse docking, where the ligand is docked against a panel of other proteins, particularly those with similar binding sites.

Given that MurD is a member of the Mur ligase family (MurC, MurD, MurE, and MurF), which share a conserved ATP-binding domain, there is a possibility of cross-reactivity. nih.gov However, the substrate-binding sites are more variable, offering a pathway to selectivity. acs.org Additionally, since Mur ligases are absent in mammals, the potential for off-target effects in the host is significantly reduced, making them excellent antibacterial targets. nih.gov A bioactivity search in databases like ChEMBL can also reveal if the scaffold has been reported to interact with other human proteins. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Enzyme Inhibition and Biological Activity

For a series of analogs of this compound, QSAR models can be developed to predict their inhibitory activity against MurD. These models are built using a training set of compounds with known activities and then validated with a separate test set. frontiersin.org The goal is to create a model that can accurately predict the activity of new, untested compounds.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. These methods generate 3D contour maps that visualize the regions where modifications to the chemical structure are likely to increase or decrease activity. For example, a CoMSIA model for a class of MurD inhibitors might indicate that bulky, hydrophobic groups are favored in one region of the molecule, while hydrogen bond donors are preferred in another.

Correlation of Physicochemical Descriptors with Biological Outcomes

QSAR models rely on the calculation of various physicochemical descriptors that quantify different properties of the molecules. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). By correlating these descriptors with the observed biological activity, researchers can gain a deeper understanding of the factors driving potency.

For MurD inhibitors, key descriptors often relate to hydrophobicity and the presence of hydrogen bond donors and acceptors, which facilitate interactions with the enzyme's active site. For example, a QSAR study might reveal a strong positive correlation between the inhibitory concentration (IC50) and a descriptor for molecular size, suggesting that larger molecules in a particular series are less active. Conversely, a negative correlation with a descriptor for hydrogen bond donating capacity would imply that this feature enhances activity.

Table 3: Common Physicochemical Descriptors in QSAR for MurD Inhibitors

| Descriptor Class | Example Descriptor | Relevance to MurD Inhibition |

| Electronic | Partial charge on specific atoms | Influences electrostatic interactions and hydrogen bonding with active site residues. |

| Steric | Molecular volume, Surface area | Determines the fit of the inhibitor within the binding pocket. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Relates to the strength of hydrophobic interactions with nonpolar residues. |

| Topological | Wiener index, Kier & Hall connectivity indices | Encodes information about molecular size, shape, and branching. |

| Quantum Chemical | HOMO/LUMO energies | Relates to the reactivity and stability of the molecule. |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a window into the atomic-level behavior of this compound, revealing its structural fluctuations and the nature of its interactions with its environment over time.

Analysis of Conformational Landscape and Flexibility of the Compound

Molecular dynamics simulations are instrumental in mapping the conformational landscape of this compound. These simulations track the trajectory of each atom in the molecule over time, based on a given force field, allowing for the exploration of its accessible conformations. By analyzing these trajectories, researchers can identify the most stable, low-energy conformations of the molecule, as well as the energy barriers between different conformational states.

The flexibility of the compound is a key determinant of its biological activity. The benzoyl, carbamoyl, D-alanyl, and glycine moieties are connected by rotatable bonds. The dihedral angles around these bonds are the primary drivers of conformational change. Analysis of the simulation data, often visualized through Ramachandran-like plots for the peptide backbone and potential energy surface maps, can reveal the preferred torsional angles and the extent of flexibility in different regions of the molecule. For instance, the peptide bond between D-alanine and glycine is relatively rigid, while the bonds connecting the benzoylcarbamoyl group to the D-alanine residue may exhibit greater rotational freedom. This flexibility allows the molecule to adopt various shapes, which is crucial for its ability to bind to a target protein.

Dynamic Behavior of Ligand-Target Interactions

To understand the therapeutic potential of this compound, it is crucial to simulate its interaction with its biological target. While the specific target is not mentioned, a common application for such a molecule would be an enzyme or a receptor. Molecular docking studies can predict the most likely binding pose of the ligand in the active site of the target. Following docking, molecular dynamics simulations of the ligand-target complex are performed to assess the stability of the predicted binding mode and to observe the dynamic interplay between the ligand and the protein.

These simulations can reveal key information such as the formation and breaking of hydrogen bonds, hydrophobic interactions, and electrostatic interactions over time. The residence time of the ligand in the binding pocket can be estimated, providing insights into the binding affinity. Furthermore, the simulations can show how the binding of the ligand might induce conformational changes in the target protein, which could be essential for its mechanism of action. The dynamic cross-correlation maps generated from the MD trajectories can highlight which residues in the protein move in a correlated or anti-correlated manner with the ligand, identifying the key residues involved in the binding and potential allosteric effects.

Water Mediated Interactions and Solvent Effects

The role of water molecules in mediating ligand-target interactions is a critical aspect that can be investigated through molecular dynamics simulations. Water molecules can form bridging hydrogen bonds between the ligand and the protein, which can significantly contribute to the binding affinity and specificity. MD simulations explicitly model the solvent, allowing for a detailed analysis of the water structure at the binding interface.

The simulations can identify stable water molecules that are consistently present in the binding site and participate in the interaction network. The displacement of water molecules from the binding site upon ligand binding, an entropically favorable process, can also be quantified. Understanding the solvent effects is crucial for accurately predicting binding free energies and for the rational design of improved ligands, as it can reveal opportunities to displace or incorporate key water molecules to enhance binding.

In Silico Absorption, Distribution, Metabolism, Excretion (ADME) Predictions

Computational models are widely used to predict the pharmacokinetic properties of drug candidates, a process known as ADME prediction. These predictions are vital for early-stage drug discovery to filter out compounds that are likely to have poor bioavailability or undesirable metabolic profiles.

| ADME Parameter | Predicted Value/Classification | Method/Software |

| Proteolytic Stability | To be determined | Sequence analysis, molecular docking with proteases |

| Enzyme Susceptibility | To be determined | Docking with metabolic enzymes (e.g., Cytochrome P450) |

| Membrane Permeability | To be determined | Molecular dynamics with lipid bilayers, QSAR models |

| Distribution (LogP) | To be determined | QSAR models (e.g., SwissADME, pkCSM) |

This table is representative of the types of data that would be generated from in silico ADME predictions. The values are placeholders as specific studies on this compound are not publicly available.

Prediction of Proteolytic Stability and Enzyme Susceptibility

The peptide-like structure of this compound makes it potentially susceptible to degradation by proteases in the body. In silico tools can predict its proteolytic stability by analyzing its sequence for known protease cleavage sites. The presence of a D-alanine residue is a key feature, as proteases are typically specific for L-amino acids. This non-natural amino acid is expected to confer significant resistance to enzymatic degradation, thereby increasing the compound's in vivo half-life.

Furthermore, the susceptibility of the compound to metabolic enzymes, such as the Cytochrome P450 (CYP) family, can be predicted using molecular docking and machine learning models. Docking the compound into the active sites of major CYP isoforms can indicate whether it is likely to be a substrate, inhibitor, or inducer of these enzymes. Predicting these interactions is crucial to avoid potential drug-drug interactions and to understand the metabolic fate of the compound.

Theoretical Membrane Permeability and Distribution Characteristics

The ability of a drug to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier, is a critical determinant of its efficacy. The membrane permeability of this compound can be predicted using several in silico methods. Quantitative Structure-Activity Relationship (QSAR) models, which are based on physicochemical properties like lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors, provide a rapid assessment of permeability.

More sophisticated methods involve molecular dynamics simulations of the compound interacting with a model lipid bilayer. These simulations can provide a detailed, atomistic view of the permeation process and can be used to calculate the free energy profile for moving the compound from the aqueous phase into and across the membrane. The distribution characteristics of the compound, often represented by its partition coefficient between octanol (B41247) and water (LogP), can also be predicted. This value gives an indication of whether the compound is more likely to distribute into fatty tissues or remain in the aqueous compartments of the body.

Quantum Chemical Calculations

Quantum chemical calculations have emerged as a powerful tool in the elucidation of molecular properties, offering insights that complement and guide experimental studies. For the compound this compound, theoretical investigations are crucial for understanding its intrinsic chemical nature. Although specific, in-depth computational studies on this exact molecule are not extensively documented in publicly accessible literature, we can outline the established theoretical frameworks and methodologies that would be applied for such an analysis.

The following sections detail the types of data and interpretations that would be derived from a rigorous computational study of this compound, based on standard quantum chemical methods like Density Functional Theory (DFT). nih.gov DFT is a widely used method for studying peptides and their analogues due to its balance of computational cost and accuracy in predicting electronic and structural properties. nyu.edunih.govmdpi.com

Electronic Structure, Reactivity, and Electrostatic Potential Analysis

A comprehensive analysis of this compound would begin with the optimization of its molecular geometry to find the most stable conformer. nyu.edu From this stable structure, a variety of electronic properties and reactivity descriptors can be calculated.

Electronic Structure and Reactivity: The electronic structure is primarily described by the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's chemical behavior. These include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The ability of the molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These parameters would typically be calculated using a reliable DFT functional, such as B3LYP, often paired with a basis set like 6-311++G(d,p) to ensure accuracy. nyu.edunih.gov

| Parameter | Formula | Hypothetical Value (eV) | Description |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital |

| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | - | Indicates chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | - | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | - | Energy released upon gaining an electron |

| Electronegativity (χ) | (I + A) / 2 | - | Measure of electron-attracting ability |

| Chemical Hardness (η) | (I - A) / 2 | - | Resistance to change in electron configuration |

| Chemical Softness (S) | 1 / η | - | Measure of polarizability |

| Electrophilicity Index (ω) | χ2 / (2η) | - | Propensity to accept electrons |

Molecular Electrostatic Potential (MEP): The MEP surface is a 3D plot that maps the electrostatic potential onto the electron density surface of the molecule. It is an invaluable tool for identifying the regions of a molecule that are rich or poor in electrons. Red-colored regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor), which are prone to nucleophilic attack. The MEP surface for this compound would likely show negative potential around the carbonyl oxygen atoms and the carboxylate group, making them sites for hydrogen bonding and electrophilic interactions. Positive potential would be expected around the amide protons.

Prediction of Spectroscopic Properties for Structural Elucidation Methodologies

Computational methods can predict various spectroscopic properties, which are instrumental for the structural elucidation of newly synthesized compounds. nih.gov By comparing theoretical spectra with experimental data, researchers can confirm the molecular structure.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts for the protons and carbons in this compound would be compared to experimental values to assign the signals and confirm the connectivity of the atoms.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. nih.gov These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. For this compound, key vibrational modes would include the N-H stretching of the amide groups, C=O stretching of the benzoyl, carbamoyl, and carboxyl groups, and C-N stretching of the peptide backbone. Comparing the calculated frequencies with an experimental IR spectrum helps in the detailed assignment of the observed absorption bands. nist.govnist.gov

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of a molecule. nyu.edu This involves calculating the energies of electronic transitions from the ground state to various excited states. The results, typically presented as the maximum absorption wavelength (λmax) and oscillator strength, can help identify the types of electronic transitions occurring within the molecule, such as those involving the aromatic benzoyl group.

| Spectroscopic Technique | Parameter | Hypothetical Predicted Value | Structural Information |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | - | Predicts the electronic environment of each proton |

| Coupling Constants (J) | - | Provides information on dihedral angles and connectivity | |

| ¹³C NMR | Chemical Shift (δ) | - | Identifies the chemical environment of each carbon atom |

| IR Spectroscopy | N-H Stretch | ~3300 cm⁻¹ | Confirms presence of amide groups |

| C=O Stretch (Amide, Carboxyl) | 1650-1750 cm⁻¹ | Identifies carbonyl functionalities | |

| C-H Stretch (Aromatic/Aliphatic) | 2850-3100 cm⁻¹ | Confirms presence of alkyl and aryl groups | |

| UV-Vis Spectroscopy | λmax | ~230 nm, ~270 nm | Indicates electronic transitions within the benzoyl chromophore |

Preclinical Biological Evaluation in Model Systems

In Vitro Antimicrobial Efficacy Assessments

The initial screening of a potential antimicrobial agent involves a battery of in vitro tests to quantify its ability to inhibit or kill microbial pathogens. These assays are fundamental in establishing the compound's antimicrobial profile.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations Against Pathogens

At present, there is no publicly available scientific literature detailing the Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for N-(Benzoylcarbamoyl)-D-alanylglycine against specific bacterial or fungal pathogens. These values are essential for quantifying the potency of an antimicrobial agent.

Spectrum of Activity Across Bacterial (Gram-positive, Gram-negative) and Fungal Strains

Detailed studies outlining the spectrum of activity for this compound are not currently available in published research. Determining whether the compound is effective against a broad range of microbes (broad-spectrum) or a limited range (narrow-spectrum) is a key step in its preclinical evaluation.

Time-Kill Kinetic Assays

Time-kill kinetic assays provide valuable information on the pharmacodynamics of an antimicrobial agent, illustrating the rate at which it kills a microbial population over time. Currently, there are no published time-kill kinetic assay results for this compound.

Cellular Bioactivity and Target Engagement Studies

Understanding how a compound interacts with cellular systems provides insight into its mechanism of action and potential therapeutic effects. This includes assessing its inhibitory activity in relevant cell-based assays and observing its impact on the growth of model organisms.

Dose-Dependent Inhibition in Relevant Cell-Based Assays (non-human cell lines)

There is a lack of published data from dose-dependent inhibitory studies of this compound in non-human cell lines. Such assays are crucial for determining the concentration at which the compound elicits a biological response.

Phenotypic Screening in Model Organisms (e.g., bacterial growth curves)

Phenotypic screening, such as the analysis of bacterial growth curves in the presence of a test compound, is a powerful tool for identifying potential antimicrobial agents. However, specific data from phenotypic screening of this compound in model organisms has not been reported in the scientific literature.

Based on a comprehensive search of publicly available scientific literature, there is no information on the preclinical biological evaluation of the chemical compound "this compound." Searches for this specific compound, its chemical identifiers, and related structural motifs did not yield any studies detailing its effects on bacterial systems, microbial enzymes, or its efficacy in animal models.

Therefore, the requested article focusing on the preclinical biological evaluation of "this compound" cannot be generated. The required data for the specified sections and subsections, including mechanistic studies and in vivo efficacy, are not available in the public domain.

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of N-(Benzoylcarbamoyl)-D-alanylglycine

This compound is understood primarily through the lens of rational drug design, building upon decades of research into inhibitors of bacterial cell wall synthesis. frontiersin.org Its design embodies the principle of substrate-analog inhibition, targeting enzymes that are essential for prokaryotes but absent in eukaryotes. researchgate.net

Identification of Remaining Research Gaps and Unexplored Avenues

There is a significant gap in the publicly available experimental data for this specific compound. Future research should focus on its actual synthesis, purification, and comprehensive characterization. Crucially, its inhibitory activity against purified target enzymes like Ddl needs to be determined through in vitro assays.

Opportunities for Further Chemical Optimization and Structure-Guided Design

There are numerous opportunities for the chemical optimization of this scaffold. Modifications to the benzoyl ring with various substituents could modulate electronic properties and create additional interactions with the target enzyme. The D-alanylglycine core could also be altered, for instance, by replacing glycine (B1666218) with other amino acids to explore the specificity of the enzyme's binding pocket.

Broader Implications for the Design of Next-Generation Peptide-Inspired Bioactive Agents

The study of molecules like this compound has broader implications for the design of new bioactive agents. It highlights the continued potential of targeting bacterial cell wall biosynthesis, a proven strategy for antibiotic development. nih.gov Furthermore, it showcases how peptide scaffolds can be chemically modified to create potent and specific inhibitors, a strategy applicable to a wide range of therapeutic targets beyond infectious diseases.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(Benzoylcarbamoyl)-D-alanylglycine, and how can purity be optimized?

- Methodology :

- Solid-phase peptide synthesis (SPPS) is commonly employed, using Fmoc- or Boc-protected D-alanine and glycine residues. The benzoylcarbamoyl group is introduced via acylation with benzoyl chloride or activated esters.

- Coupling agents : HATU or DCC in DMF/DCM solvents improve reaction efficiency.

- Purification : Reverse-phase HPLC (C18 column) with gradients of acetonitrile/water (0.1% TFA) ensures >95% purity. Monitor intermediates by TLC (silica gel, ninhydrin staining) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use H and C NMR in DMSO-d6 or CDCl3 to confirm stereochemistry (D-configuration) and carbamoyl linkage.

- Mass spectrometry (MS) : ESI-MS or MALDI-TOF for molecular weight validation (e.g., [M+H]).

- HPLC : C18 column, isocratic elution (70:30 acetonitrile/water) to assess purity and detect degradation products .

Q. How is this compound utilized in enzymatic or biochemical assays?

- Methodology :

- Protease substrate : Test activity against trypsin-like enzymes by monitoring cleavage via UV-Vis (e.g., p-nitroanilide release at 405 nm).

- Kinetic studies : Use Michaelis-Menten parameters (Vmax, Km) with varying substrate concentrations in Tris-HCl buffer (pH 8.0, 25°C) .

Advanced Research Questions

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodology :

- Accelerated degradation studies : Incubate the compound in buffers (pH 2–12) at 40°C for 24–72 hours. Monitor degradation via HPLC and quantify stability using Arrhenius kinetics.

- Storage recommendations : Lyophilized form at -20°C in inert atmosphere (argon) minimizes hydrolysis of the carbamoyl group .

Q. How should contradictory data in enzymatic activity assays be resolved?

- Methodology :

- Purity verification : Re-analyze compound purity via HPLC and MS to rule out impurities (e.g., deacetylated byproducts).

- Assay optimization : Test buffer ionic strength (e.g., 50–150 mM NaCl) and reducing agents (e.g., DTT) to stabilize enzyme-substrate interactions.

- Control experiments : Include known substrates (e.g., N-Benzoyl-Phe-Val-Arg-p-nitroanilide) to validate assay conditions .

Q. What strategies enhance the compound’s bioavailability or target specificity in cellular models?

- Methodology :

- Isotopic labeling : Synthesize deuterated analogs (e.g., N-Benzoyl-d5-glycine) for tracking cellular uptake via LC-MS.

- Structural modifications : Introduce PEGylation or cyclization to improve membrane permeability. Validate using Caco-2 cell monolayers and PAMPA assays .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., proteases) to identify binding pockets.

- MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability and hydrogen bonding with catalytic residues .

Notes

- Avoid commercial sources (e.g., BenchChem) as per guidelines.

- All methodologies are derived from peer-reviewed protocols or validated experimental data.

- For synthesis and handling, adhere to institutional safety protocols (e.g., PPE, fume hoods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.